molecular formula C17H26ClNO4 B4989826 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride

Cat. No.: B4989826
M. Wt: 343.8 g/mol
InChI Key: CUHBIPIESVFPEU-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride is a complex organic compound that features a benzodioxin ring, a piperidine ring, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated derivatives.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: Shares the benzodioxin ring but lacks the piperidine and propanol groups.

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

Uniqueness

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c19-14(10-18-8-4-1-5-9-18)11-20-12-15-13-21-16-6-2-3-7-17(16)22-15;/h2-3,6-7,14-15,19H,1,4-5,8-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHBIPIESVFPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COCC2COC3=CC=CC=C3O2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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